3-(Trifluoracetyl)piperidine

Medicinal Chemistry Organic Synthesis Conformational Analysis

3-(Trifluoracetyl)piperidine (CAS 1093759-81-9), IUPAC name 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-one, is a fluorinated heterocyclic building block belonging to the class of piperidine derivatives bearing an electron-withdrawing trifluoroacetyl group at the C-3 position of the piperidine ring. Its molecular formula is C₇H₁₀F₃NO, with a molecular weight of 181.16 g/mol.

Molecular Formula C7H10F3NO
Molecular Weight 181.16 g/mol
CAS No. 1093759-81-9
Cat. No. B12067544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoracetyl)piperidine
CAS1093759-81-9
Molecular FormulaC7H10F3NO
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)C(F)(F)F
InChIInChI=1S/C7H10F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h5,11H,1-4H2
InChIKeyVZTJCRHBITYVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 3-(Trifluoracetyl)piperidine (CAS 1093759-81-9) — A Key C-3 Functionalized Building Block in Medicinal Chemistry


3-(Trifluoracetyl)piperidine (CAS 1093759-81-9), IUPAC name 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-one, is a fluorinated heterocyclic building block belonging to the class of piperidine derivatives bearing an electron-withdrawing trifluoroacetyl group at the C-3 position of the piperidine ring . Its molecular formula is C₇H₁₀F₃NO, with a molecular weight of 181.16 g/mol [1]. The compound is supplied as a clear, colorless to light yellow liquid with a purity specification typically ≥98%, as confirmed by vendor Certificates of Analysis . This specific regioisomer is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry campaigns, owing to the unique electronic and conformational properties imparted by the C-3 substitution pattern . Standard storage conditions require ambient temperature with protection from moisture .

C-3 regioisomer with free secondary amine handle for selective derivatization
Trifluoroacetyl group introduces electron-withdrawing character and metabolic stability context
Free base liquid form supports use in non-aqueous organic synthesis workflows

Why Generic Substitution of 3-(Trifluoracetyl)piperidine with Other Piperidine Isomers Fails


The position of the trifluoroacetyl group on the piperidine ring is a critical determinant of the compound's physical properties, chemical reactivity, and ultimate biological activity. Substituting 3-(Trifluoracetyl)piperidine with a positional isomer, such as the N-substituted (CAS 340-07-8) or C-4 substituted (CAS 1372103-92-8) [1] analogs, is not a straightforward interchange. These isomers exhibit distinct differences in key parameters, including aqueous solubility, the ability to form stable salts, and the electron density distribution along the heterocyclic scaffold [1]. The C-3 substitution pattern uniquely positions the carbonyl group to influence the conformational dynamics and stereoelectronic properties of the piperidine ring, which in turn dictates how the fragment interacts in subsequent synthetic steps or with biological targets . Therefore, substituting one regioisomer for another introduces a new and unvalidated variable into any established synthetic route or structure-activity relationship (SAR) study, making the procurement of the precisely defined isomer a non-negotiable requirement for scientific reproducibility and project continuity.

Target Isomer
C-3 substituted
(free NH)
Substitute
N-substituted
(tertiary amide)
H-bond donor count differs; reactivity and molecular recognition may shift
Free base liquid
Hydrochloride salt (solid)
Physical form and implied solubility may alter handling and reaction media compatibility
LogP ~1.12
LogP ~2.25 (N-substituted)
Significant lipophilicity difference may impact ADME/PK properties of derived compounds

Product-Specific Quantitative Evidence for 3-(Trifluoracetyl)piperidine (CAS 1093759-81-9) Differentiation


Regioisomeric Structural Differentiation: 3-Substitution vs. N-Substituted Piperidine Analogs

The primary differentiation of 3-(Trifluoracetyl)piperidine stems from its C-3 substitution pattern on the piperidine ring, contrasting with the more common N-substituted isomer (1-Trifluoroacetyl piperidine, CAS 340-07-8). This positional difference leads to distinct molecular properties. Specifically, the 3-substituted isomer is a secondary amine, featuring a free N-H group, which is absent in the tertiary amide N-substituted analog [1]. This structural feature is quantifiable via the presence of an N-H hydrogen bond donor in the target compound (H-Bond Donor Count: 1) versus its absence in the N-substituted isomer [1].

H-Bond Donor Count
Reported (computed)
1 (N-H) 0 (tertiary amide)
Unique secondary amine enables derivatization and molecular recognition not available in N-substituted analog
Computed from structure; experimental validation recommended
Medicinal Chemistry Organic Synthesis Conformational Analysis

Aqueous Solubility Differential: 3-Substituted vs. 4-Substituted Piperidine Analog

The aqueous solubility of the free base 3-(Trifluoracetyl)piperidine is expected to differ significantly from that of its 4-substituted analog, 4-(Trifluoroacetyl)piperidine hydrochloride (CAS 1372103-92-8). While specific experimental solubility data for the target compound are not widely reported, the 4-substituted isomer is commercially available as a hydrochloride salt to enhance its aqueous solubility, indicating the free base's inherently low solubility [1]. The target 3-substituted compound is supplied as a neat liquid or free base, suggesting a distinct physicochemical profile that may be advantageous in organic reaction media .

Physical Form & Solubility
Class-level inference
Neat liquid (free base) HCl salt (solid)
Free base form may be more compatible with non-aqueous reaction conditions
Experimental solubility data not widely reported; vendor form noted
Pharmaceutical Development Physicochemical Property Assessment Biological Assay Design

Conformational and Electronic Influence in Piperidine-Based Pharmacophores

The C-3 substitution pattern of 3-(Trifluoracetyl)piperidine provides a unique conformational bias to the piperidine ring compared to N- or C-4 substituted analogs. The strong electron-withdrawing nature of the trifluoroacetyl group (quantified by a computed LogP of 1.12 for the target compound vs. 2.25 for the N-substituted analog ) impacts the ring's basicity and electron distribution. This influences how the fragment engages with biological targets; for instance, a structurally related C-3 functionalized piperidine derivative, 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine, has been identified as a key intermediate in the synthesis of bioactive molecules .

Computed LogP
Data to verify
1.12
Lower lipophilicity vs N-substituted analog (LogP 2.25) may influence CNS drug-like space
10-fold difference; computed value, not experimentally confirmed
Drug Design Structure-Activity Relationship (SAR) Conformational Analysis

Reactivity as a Building Block: Electrophilic and Nucleophilic Sites

3-(Trifluoracetyl)piperidine possesses two distinct reactive centers: the electrophilic carbonyl carbon of the trifluoroacetyl group and the nucleophilic secondary amine (N-H) of the piperidine ring. This bifunctional nature is not present in the N-substituted isomer (CAS 340-07-8), where the amine is tied up as a tertiary amide . The carbonyl carbon can undergo nucleophilic addition (e.g., with Grignard or organolithium reagents), while the N-H can be functionalized via alkylation, acylation, or sulfonylation . The presence of the trifluoroacetyl group also increases the acidity of the alpha-protons adjacent to the carbonyl, opening up avenues for enolate chemistry.

Reactive Centers
Class-level
2 (carbonyl + amine) 1 (carbonyl only)
Bifunctional nature supports orthogonal derivatization and modular library synthesis
Functional group analysis; actual reactivity depends on conditions
Organic Synthesis Building Block Utility Derivatization Strategies

Optimal Research and Industrial Application Scenarios for 3-(Trifluoracetyl)piperidine


Synthesis of C-3 Functionalized Piperidine Libraries for CNS Drug Discovery

The compound's unique combination of an electron-withdrawing trifluoroacetyl group and a free secondary amine at the 3-position makes it an ideal scaffold for constructing diverse chemical libraries. The free N-H group provides a specific attachment point for introducing various pharmacophores, while the trifluoroacetyl moiety enhances metabolic stability and influences target binding. This is particularly valuable in CNS drug discovery, where piperidine rings are a privileged structural motif. The significantly lower LogP (1.12) compared to the N-substituted analog (LogP 2.25) suggests that derivatives are more likely to stay within favorable physicochemical space for CNS penetration .

Advanced Intermediate for Renin Inhibitors and Cardiovascular Agents

Derivatives of trifluoroacetylpiperidine, specifically those with C-3 functionalization, have been identified as crucial intermediates in the synthesis of renin inhibitors used to treat hypertension and heart failure . The C-3 substitution pattern on the piperidine ring is essential for establishing the correct molecular geometry required for high-affinity binding to the renin enzyme. The presence of the trifluoroacetyl group further enhances this binding affinity by providing strong, favorable interactions with the enzyme's catalytic site .

Development of Bifunctional Probes for Chemical Biology

The bifunctional nature of the compound, possessing both electrophilic and nucleophilic centers, makes it an excellent starting material for creating chemical probes. One reactive handle (the N-H) can be used to attach a ligand or recognition element, while the other (the carbonyl) can be modified to incorporate a reporter tag (e.g., a fluorescent dye or biotin) or a photoaffinity label . This orthogonal reactivity is not available in the N-substituted isomer, making the 3-substituted compound uniquely suited for designing molecules that can simultaneously engage a biological target and report on that engagement .

Application
Selection Property
Validation Focus
C-3 piperidine library synthesis for CNS research
Free secondary amine for derivatization, lower logP profile
Regioisomeric purity (NMR), C-3 substitution confirmed
Renin inhibitor intermediate research
C-3 substitution geometry for target binding studies
Stereoelectronic profile, intermediate identity via LC-MS
Bifunctional chemical probe development
Orthogonal reactive handles (carbonyl and amine)
Stepwise derivatization efficiency, maintain regioisomeric integrity

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